Valyl-prolyl-glycyl-valyl-glycine
Description
Valyl-prolyl-glycyl-valyl-glycine (VPGVG) is a pentapeptide with the amino acid sequence Val-Pro-Gly-Val-Gly and the molecular formula C₁₉H₃₃N₅O₆ (molecular weight: 427.50 g/mol) . It is a repeating unit in elastin-like polypeptides (ELPs), which are thermally responsive biopolymers used in drug delivery systems and nanocarriers . The presence of proline and glycine residues contributes to its structural flexibility, enabling reversible phase transitions in response to temperature changes.
Properties
CAS No. |
52231-42-2 |
|---|---|
Molecular Formula |
C19H33N5O6 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C19H33N5O6/c1-10(2)15(20)19(30)24-7-5-6-12(24)17(28)21-8-13(25)23-16(11(3)4)18(29)22-9-14(26)27/h10-12,15-16H,5-9,20H2,1-4H3,(H,21,28)(H,22,29)(H,23,25)(H,26,27)/t12-,15-,16-/m0/s1 |
InChI Key |
LFTRJWKKLPVMNE-RCBQFDQVSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial properties of peptides, including those containing glycine and proline residues. For instance, research indicates that glycyl-glycine exhibits significant antimicrobial activity against various pathogens. The effectiveness of these peptides is attributed to their ability to disrupt microbial membranes and inhibit biofilm formation, which is crucial in treating infections resistant to conventional antibiotics .
- Mechanism of Action : The antimicrobial efficacy is often linked to the peptide's ability to interact with bacterial cell membranes, leading to cell lysis or inhibition of growth. This mechanism is particularly important in combating biofilm-associated infections, which are notoriously difficult to treat due to their protective matrix .
Anticancer Potential
Valyl-prolyl-glycyl-valyl-glycine has also been investigated for its anticancer properties. Studies suggest that peptides derived from amino acids can induce cytotoxic effects on cancer cell lines such as HeLa and A549. The cytotoxicity observed at certain concentrations indicates potential for these compounds in cancer therapy .
- Case Studies :
- Cytotoxicity Testing : In vitro assays have demonstrated that specific concentrations of glycine-based peptides significantly reduce cell viability in cancer cell lines, suggesting their potential as therapeutic agents in oncology .
- Biofilm Inhibition : The ability of these peptides to inhibit biofilm formation further supports their utility in treating cancers associated with microbial infections .
Drug Development
The structural characteristics of this compound make it a candidate for drug formulation. Its small size allows for easy synthesis and modification, which is advantageous in pharmaceutical development.
- Formulation Strategies : Incorporating this peptide into drug delivery systems can enhance the solubility and bioavailability of poorly soluble compounds. Recent advancements in excipient technology, such as the use of polyvinylpyrrolidone-vinyl acetate copolymers, have shown promise in improving the pharmacokinetic profiles of peptide-based drugs .
Data Table: Summary of Applications
Comparison with Similar Compounds
Structural Analysis
- VPGVG vs. VAPG : VAPG replaces the second valine in VPGVG with alanine, reducing hydrophobicity. This substitution enhances its utility as a quantitative marker for elastin in connective tissue diseases .
- VPGVG vs.
- Presence of Proline and Glycine : Proline’s rigid cyclic structure and glycine’s flexibility are conserved across these peptides, enabling conformational versatility .
Functional Implications
- Biomedical Applications: VPGVG’s thermal responsiveness makes it ideal for targeted drug delivery . VAPG’s reliability in elastin quantification surpasses traditional methods, offering clinical diagnostic value . Larger peptides (e.g., C₃₇H₅₅N₉O₉) may interact with enzymes or receptors due to complex side chains like tyrosine and histidine .
- Limitations :
Research Findings and Data Gaps
Q & A
Q. What is the molecular structure of VPGVG, and what techniques are used to validate its conformation?
VPGVG (C₁₉H₃₃N₅O₆, MW 427.495 g/mol) is a pentapeptide with repeating sequences observed in elastin-like polypeptides (ELPs). Structural validation requires tandem mass spectrometry (MS/MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy to resolve backbone conformations. Proline's cyclic structure introduces rigidity, impacting folding dynamics, which can be studied via circular dichroism (CD) spectroscopy .
Q. What synthesis strategies are recommended for VPGVG, and how is purity assessed?
Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is standard. Post-synthesis, reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 214 nm confirms purity (>95%). Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS validates sequence integrity. Stability under storage (e.g., lyophilized vs. aqueous) should be tested via accelerated degradation studies at varying pH and temperature .
Q. How can researchers characterize VPGVG’s physicochemical properties for reproducibility?
Key parameters include:
- Thermal responsiveness : Measure phase transition temperature (Tₜ) via turbidimetry.
- Hydrodynamic radius : Use dynamic light scattering (DLS) in buffer solutions.
- LogP : Estimate partitioning behavior via octanol-water assays. Consistent buffer conditions (e.g., phosphate vs. Tris) must be reported to enable cross-study comparisons .
Advanced Research Questions
Q. How does the VPGVG sequence influence elastin-like polypeptide (ELP) phase transitions, and what experimental designs address conflicting Tₜ data?
VPGVG repeats in ELPs exhibit inverse temperature transitions. Discrepancies in Tₜ values arise from chain length (e.g., 30 vs. 50 pentamers) and flanking residues. To resolve contradictions:
Q. What advanced techniques resolve molecular weight inconsistencies in VPGVG-containing polymers?
Size-exclusion chromatography (SEC) coupled with multi-angle light scattering (MALS) provides absolute molecular weight measurements, avoiding calibration biases. For hybrid polymers (e.g., ELP-drug conjugates), asymmetric flow field-flow fractionation (AF4) separates heterogeneous mixtures, while MS/MS identifies end-group modifications .
Q. How should researchers design in vivo studies to evaluate VPGVG-based biomaterials?
- Preclinical models : Use murine models for biocompatibility assays (e.g., subcutaneous implantation).
- Dosage : Base calculations on in vitro LCST (lower critical solution temperature) data.
- Ethics : Follow NIH guidelines for reporting experimental conditions, including anesthesia protocols and endpoint criteria .
Q. What methodologies address contradictions in VPGVG’s interaction with lipid bilayers?
Conflicting data on membrane permeability may arise from varying bilayer compositions (e.g., DOPC vs. DOPG lipids). Use fluorescence correlation spectroscopy (FCS) to quantify peptide diffusion rates in model membranes. Molecular dynamics (MD) simulations (e.g., GROMACS) can predict residue-specific interactions, validated via surface plasmon resonance (SPR) .
Data Analysis and Reporting
Q. What statistical frameworks are appropriate for analyzing VPGVG’s bioactivity data?
- Dose-response curves : Fit using nonlinear regression (e.g., Hill equation) with 95% confidence intervals.
- Replicates : Minimum n=3 biological replicates, with technical triplicates to control for instrumentation variance.
- Outliers : Apply Grubbs’ test with α=0.05, ensuring transparency in exclusion criteria .
Q. How can researchers optimize MD simulations for VPGVG conformational studies?
- Force fields : Use AMBER ff19SB for peptide backbone accuracy.
- Solvation : Explicit water models (TIP3P) over implicit solvents.
- Validation : Compare simulated CD spectra with experimental data to refine parameters .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
